METHYL 5-ACETYLAMINOLEVULINATE

Description

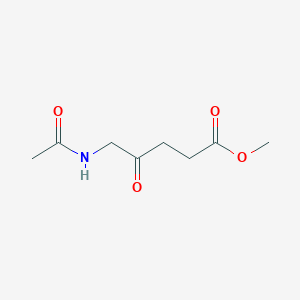

Methyl 5-acetylaminolevulinate (MAAL) is a derivative of 5-aminolevulinic acid (ALA), a naturally occurring precursor in the heme biosynthesis pathway. Structurally, MAAL incorporates an acetylated amino group and a methyl ester moiety, distinguishing it from ALA and related esters like methyl aminolevulinate (MAL). MAAL’s molecular formula is inferred as C₈H₁₃NO₄, derived from the acetylation of methyl aminolevulinate (C₆H₁₁NO₃) .

Properties

CAS No. |

93393-93-2 |

|---|---|

Molecular Formula |

C8H13NO4 |

Molecular Weight |

187.19 g/mol |

IUPAC Name |

methyl 5-acetamido-4-oxopentanoate |

InChI |

InChI=1S/C8H13NO4/c1-6(10)9-5-7(11)3-4-8(12)13-2/h3-5H2,1-2H3,(H,9,10) |

InChI Key |

ODTLWRJIPVEESK-UHFFFAOYSA-N |

SMILES |

CC(=O)NCC(=O)CCC(=O)OC |

Canonical SMILES |

CC(=O)NCC(=O)CCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-acetylaminolevulinate can be synthesized through the acetylation of methyl 5-aminolevulinate. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale acetylation reactions similar to those used in laboratory settings. The process would likely involve the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Bromination of Methyl Levulinate

The synthesis of methyl 5-aminolevulinate originates from renewable methyl levulinate (ML), a biomass-derived compound. A key reaction involves bromination using copper(II) bromide (CuBr₂) instead of hazardous liquid bromine:

Ammoniation and Hydrolysis

The brominated intermediate undergoes ammoniation followed by acid-catalyzed hydrolysis:

Table 1: Optimization of Bromination Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 40°C | Maximizes selectivity for 5-bromo isomer |

| Reaction Time | 4 hours | Balances conversion and side reactions |

| CuBr₂ Stoichiometry | 1.1 equiv | Minimizes over-bromination |

Prodrug Activation in vivo

Methyl 5-aminolevulinate is hydrolyzed intracellularly to 5-aminolevulinic acid (5-ALA), a precursor in heme biosynthesis:

Photodynamic Reaction Mechanism

Upon irradiation with red light (λ = 630 nm), PpIX generates cytotoxic singlet oxygen (¹O₂):

Table 2: Photodynamic Therapy Parameters

| Parameter | Methyl 5-Aminolevulinate PDT | 5-ALA PDT |

|---|---|---|

| Light Dose (J/cm²) | 37 | 75 |

| Complete Response Rate | 50.7% at 12 months | 56.9% at 12 months |

| Pain Severity (VAS) | 3.2 ± 1.5 | 5.1 ± 2.1 |

Stability and Degradation

-

Hydrolysis Sensitivity : The ester bond in methyl 5-aminolevulinate is labile under acidic or alkaline conditions, necessitating pH-controlled formulations .

-

Photodegradation : Prolonged light exposure degrades PpIX, limiting the therapeutic window for PDT .

Comparative Pharmacodynamics

Scientific Research Applications

Methyl 5-acetylaminolevulinate has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other chemical compounds.

Biology: The compound is studied for its role in cellular processes and its effects on biological systems.

Medicine: It is used in photodynamic therapy for treating certain skin conditions, such as actinic keratosis.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

Methyl 5-acetylaminolevulinate acts as a photosensitizer in photodynamic therapy. Upon topical application, it is metabolized to protoporphyrin IX, a photoactive compound that accumulates in the treated skin lesions. When exposed to light of a specific wavelength, protoporphyrin IX generates reactive oxygen species that cause damage to cellular components, particularly the mitochondria .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Methyl Aminolevulinate (MAL)

- Structure: MAL (C₆H₁₁NO₃) contains a free amino group and a methyl ester at the carboxyl terminus .

- Key Difference : MAAL replaces MAL’s primary amine (-NH₂) with an acetylated amide (-NHCOCH₃), reducing polarity and enhancing membrane permeability.

Methyl 5-Acetylsalicylate

- Structure : This aromatic ester (C₁₀H₁₀O₄) features a salicylate backbone with a methyl ester and acetyl group at position 5 .

- Key Difference : Unlike MAAL’s aliphatic chain, methyl 5-acetylsalicylate has a benzene ring, conferring distinct electronic and solubility properties.

Methyl 2-(5-Methoxy-2-Sulfamoylphenyl)acetate

- Structure: A sulfonamide-containing aromatic ester (C₁₁H₁₃NO₅S) with methoxy and sulfamoyl substituents .

- Key Difference : The sulfamoyl group enables diverse reactivity in agrochemical synthesis, unlike MAAL’s focus on PDT.

Physicochemical Properties Comparison

Research Findings and Gaps

- PDT Efficacy : Studies on MAL show 70–80% efficacy in actinic keratosis treatment; MAAL’s acetyl group may further reduce photodegradation but requires clinical validation.

- Stability : MAAL’s acetylated amine likely resists enzymatic deamination compared to MAL, as seen in analogous prodrug designs.

- Knowledge Gaps: Limited comparative data on MAAL’s pharmacokinetics and toxicity relative to MAL or aromatic esters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.